Benzene, 1-(dodecylseleninyl)-4-methyl-

Description

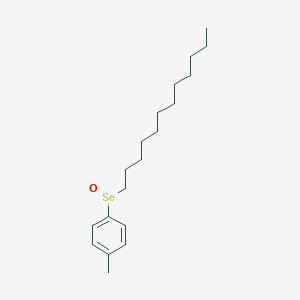

Benzene, 1-(dodecylseleninyl)-4-methyl- (CAS: Not available in evidence) is an aromatic compound featuring a benzene ring substituted at the para positions with a methyl group and a dodecylseleninyl group (C₁₂H₂₅SeO⁻). The seleninyl moiety (Se=O) introduces unique electronic and steric properties, while the dodecyl chain contributes to hydrophobicity. Its synthesis may involve selenium-based electrophilic substitution or coupling reactions, analogous to methods for brominated or chlorinated derivatives .

Properties

CAS No. |

295315-87-6 |

|---|---|

Molecular Formula |

C19H32OSe |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

1-dodecylseleninyl-4-methylbenzene |

InChI |

InChI=1S/C19H32OSe/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |

InChI Key |

AVIJAUHLCSDREB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Se](=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylseleninyl)-4-methyl- typically involves the alkylation of benzene with 1-dodecene in the presence of a selenium source. One common method is the reaction of 1-dodecene with selenium dioxide (SeO2) to form the corresponding selenoxide, which is then reduced to the selenide. This selenide can subsequently react with 4-methylbenzene under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as mesoporous Beta zeolites, can enhance the efficiency and selectivity of the alkylation process .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(dodecylseleninyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form the corresponding selenide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenide derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzene, 1-(dodecylseleninyl)-4-methyl- is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in the development of new catalytic systems and materials.

Biology: In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. Benzene, 1-(dodecylseleninyl)-4-methyl- may serve as a model compound for investigating the biological activity of selenium-containing molecules.

Medicine: The compound’s potential therapeutic applications include its use as an antioxidant or as a component in drug delivery systems. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, Benzene, 1-(dodecylseleninyl)-4-methyl- can be used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Benzene, 1-(dodecylseleninyl)-4-methyl- involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with cellular proteins and DNA, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features

Key Insights :

- Electronic Effects : The seleninyl group (Se=O) is less electronegative than Cl or Br but more polarizable, leading to distinct reactivity in nucleophilic substitutions. For example, seleninyl groups may stabilize adjacent carbocations less effectively than bromine in 4-methylbenzyl bromide .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Boiling Points : The long dodecyl chain increases boiling points significantly compared to halogenated derivatives.

- Solubility: The seleninyl group’s polarity is offset by the dodecyl chain, making the compound highly lipophilic, similar to fatty alcohols like 1-pentadecanol .

Table 3: Reactivity and Potential Uses

Key Insights :

- Selenium-Specific Reactivity : The seleninyl group may participate in redox reactions, analogous to selenium-containing antioxidants like ebselen. This contrasts with brominated derivatives, which are more reactive in cross-coupling reactions .

- Biological Activity : While alpha-curcumin (a sesquiterpene) shows antimicrobial activity , the dodecylseleninyl compound’s bioactivity remains unexplored but could mirror selenium’s role in enzyme inhibition.

Comparison with Long-Chain Analogues

- Benzene, (1-pentylheptyl)- (CAS 2719-62-2) : This branched alkyl-substituted benzene lacks heteroatoms, resulting in lower polarity and reactivity compared to the seleninyl derivative. The dodecyl chain in the target compound enhances hydrophobicity but reduces crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.